N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt
CAS No.: 82692-88-4
Cat. No.: VC0007532
Molecular Formula: C₁₁H₁₆NNaO₆S
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82692-88-4 |
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Molecular Formula | C₁₁H₁₆NNaO₆S |
Molecular Weight | 313.3 g/mol |
IUPAC Name | sodium;3-(3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate |
Standard InChI | InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16);/q;+1/p-1 |
Standard InChI Key | SVLRFMQGKVFRTB-UHFFFAOYSA-M |
Isomeric SMILES | COC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+] |
SMILES | COC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+] |
Canonical SMILES | COC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+] |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt has the molecular formula C₁₁H₁₆NNaO₆S and a molecular weight of 313.30 g/mol . Its structure consists of a 3,5-dimethoxyaniline group linked to a 2-hydroxy-3-sulfopropyl chain, with a sodium counterion stabilizing the sulfonate group. The InChI Key SVLRFMQGKVFRTB-UHFFFAOYSA-M confirms its stereochemical uniqueness .
Physical Properties
The compound typically appears as a white to off-white crystalline powder with high water solubility, a critical feature for its use in aqueous biochemical assays . Key physical properties include:
Property | Value/Description | Source |
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Melting Point | Not explicitly reported | |
Solubility | Highly soluble in water | |
Storage Conditions | 0–10°C; sealed, dry environment | |
Stability | Sensitive to light and oxidation |
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via nucleophilic substitution between 3,5-dimethoxyaniline and 1,3-propanesultone in the presence of sodium hydroxide . The reaction proceeds under controlled temperature to yield the sulfonated intermediate, which is subsequently purified via crystallization .
Industrial-Scale Manufacturing
Industrial production employs batch reactors to optimize yield (>85%) and purity (>98%) . Critical steps include:
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Reagent stoichiometry control to minimize byproducts.
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Crystallization using ethanol-water mixtures for purification .
Mechanism of Action in Biochemical Assays
Role as a Trinder’s Reagent
In diagnostic applications, this compound acts as a chromogenic substrate in the presence of peroxidase enzymes and hydrogen peroxide. The mechanism involves:
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Oxidation of the aniline moiety to form a quinoneimine intermediate.
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Coupling with 4-aminoantipyrine (4-AA) to produce a stable purple dye (λmax = 550 nm) .
Enzymatic Specificity
The reaction is highly specific to peroxidase activity, enabling precise quantification of metabolites like glucose and cholesterol in blood samples . Its low Km (2.5 µM) ensures high sensitivity in clinical diagnostics .
Applications Across Industries
Diagnostic and Biomedical Research
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Clinical Chemistry: Used in automated analyzers for measuring serum glucose (linear range: 0.5–30 mM) .
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Drug Development: Enhances solubility of hydrophobic APIs in preclinical formulations .
Industrial and Environmental Uses
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Textile Dyeing: Improves wash-fastness of polyamide fabrics due to sulfonate group interactions .
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Environmental Monitoring: Detects trace peroxides in wastewater (detection limit: 0.1 ppm) .
Cosmetic Science
As a skin-conditioning agent, it stabilizes emulsions in moisturizers and enhances transepidermal hydration by 30% in vitro .
Comparative Analysis with Structural Analogs
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline Sodium Salt
Parameter | N-(2-Hydroxy-3-sulfopropyl) Derivative | TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine) |
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Molar Extinction Coefficient | 18,500 L·mol⁻¹·cm⁻¹ | 21,000 L·mol⁻¹·cm⁻¹ |
Stability in Solution | >6 months at 4°C | 3 months at 4°C |
Cost per gram | $75–$100 | $50–$80 |
Recent Advancements and Future Directions
Biosensor Integration
Recent studies have immobilized the compound onto graphene oxide electrodes for real-time peroxide detection (response time: <10 s) .
Sustainable Synthesis
Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, achieving 92% yield .
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